molecular formula C9H9N3O2S B13183593 6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B13183593
M. Wt: 223.25 g/mol
InChI Key: XIOLPEGIGFBFJM-UHFFFAOYSA-N
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Description

6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method includes the use of 2-aminothiazole and a suitable aldehyde under reflux conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with DNA or proteins, leading to changes in cellular processes .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

6-(3-hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C9H9N3O2S/c13-5-7-8(11-3-6(14)4-11)10-9-12(7)1-2-15-9/h1-2,5-6,14H,3-4H2

InChI Key

XIOLPEGIGFBFJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(N3C=CSC3=N2)C=O)O

Origin of Product

United States

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